Antiproliferative agent-50 Antiproliferative agent-50
Brand Name: Vulcanchem
CAS No.:
VCID: VC20238392
InChI: InChI=1S/C22H19N3O3/c26-25(27)19-8-4-7-18(13-19)22-14-21(23-24-22)17-9-11-20(12-10-17)28-15-16-5-2-1-3-6-16/h1-13,22,24H,14-15H2
SMILES:
Molecular Formula: C22H19N3O3
Molecular Weight: 373.4 g/mol

Antiproliferative agent-50

CAS No.:

Cat. No.: VC20238392

Molecular Formula: C22H19N3O3

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Antiproliferative agent-50 -

Specification

Molecular Formula C22H19N3O3
Molecular Weight 373.4 g/mol
IUPAC Name 5-(3-nitrophenyl)-3-(4-phenylmethoxyphenyl)-4,5-dihydro-1H-pyrazole
Standard InChI InChI=1S/C22H19N3O3/c26-25(27)19-8-4-7-18(13-19)22-14-21(23-24-22)17-9-11-20(12-10-17)28-15-16-5-2-1-3-6-16/h1-13,22,24H,14-15H2
Standard InChI Key SNCQXPKYNNYYPW-UHFFFAOYSA-N
Canonical SMILES C1C(NN=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Chemical and Structural Properties

Antiproliferative Agent-50 has a molecular formula of C23H25NO5S3\text{C}_{23}\text{H}_{25}\text{NO}_5\text{S}_3 and a molecular weight of 491.64 g/mol . Its structure features a bis-spiroisatino β-lactam core derived from [2+2]-cycloaddition reactions between bis-isatin Schiff bases and aryloxyacetic acid derivatives. Key physicochemical properties include:

PropertyValue
SolubilityDMSO-soluble (10 mM stock)
Storage Conditions-20°C (short-term), -80°C (long-term)
Purity≥95% (HPLC)

The compound’s stability in solution is temperature-dependent, with degradation observed after repeated freeze-thaw cycles .

Mechanism of Action

DNA Binding and Cross-Linking

Antiproliferative Agent-50 directly interacts with nuclear DNA, forming covalent cross-links that distort helical conformation and inhibit transcription. This damage activates the ATM/ATR DNA repair pathways, leading to cell cycle arrest in the G1 phase and subsequent apoptosis .

Apoptosis Induction

In multiple myeloma cells, the compound triggers mitochondrial apoptosis by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic Bcl-2 family members . Caspase-3/7 activation is observed within 24 hours of treatment, with an IC50_{50} of 1.69 µM in A-549 lung adenocarcinoma cells .

Resistance Profile

Preclinical Efficacy

In Vitro Antiproliferative Activity

Antiproliferative Agent-50 demonstrates broad-spectrum activity across the NCI60 cancer cell line panel:

Cancer TypeAverage IC50_{50} (µM)Most Sensitive Cell Line
Leukemia1.8 ± 0.1CCRF-CEM
Colon2.4 ± 0.3HCT-116
Breast3.1 ± 0.4MDA-MB-231

Data adapted from NCI-DTP screenings .

In Vivo Tumor Regression

In murine xenograft models, daily oral administration (15 mg/kg) reduced tumor volume by 78% in MV4-11 AML xenografts over 21 days, outperforming cytarabine (50 mg/kg) . Acute toxicity studies reported an LD50_{50} of 186 mg/kg in mice, indicating a favorable therapeutic index .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis involves three key steps:

  • Schiff Base Formation: Condensation of isatin derivatives with aryl amines.

  • Cycloaddition: [2+2]-Cycloaddition with aryloxyacetic acids to form β-lactams.

  • Functionalization: Introduction of sulfonyl groups for enhanced solubility .

Industrial Production Challenges

Scaling requires optimizing reaction conditions (e.g., 60°C, inert atmosphere) to prevent β-lactam ring hydrolysis. Chromatographic purification remains a bottleneck, with yields rarely exceeding 40% .

Pharmacological Profile

Pharmacokinetics

  • Bioavailability: 22% (oral), 89% (intravenous) in rats.

  • Half-Life: 4.3 hours (plasma), 8.1 hours (tissue).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites .

Toxicity

ParameterValue
HepatotoxicityModerate (ALT > 3× ULN)
Hematological ToxicityGrade 2 neutropenia
LD50_{50} (Mice)186 mg/kg

Hepatotoxicity is dose-dependent and reversible upon discontinuation .

Comparative Analysis with Analogues

Antiproliferative Agent-50 outperforms structurally related compounds:

CompoundIC50_{50} (µM)Selectivity Index (Cancer/Normal)
Antiproliferative-501.6912.4
Sunitinib8.113.8
FN-1501 (Compound 50)0.0089.6

FN-1501, a FLT3/CDK inhibitor, shows higher potency but narrower spectrum .

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